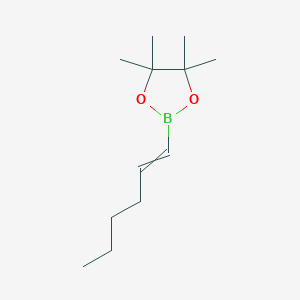![molecular formula C9H7F4NO2 B15146470 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-fluoro-3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carboxylation: The resulting compound is subjected to carboxylation to introduce the acetic acid moiety. This can be achieved through a Grignard reaction followed by acidic workup.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form hydrogen bonds and participate in hydrophobic interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Lacks the amino and fluoro groups, making it less versatile in terms of chemical reactivity.
3-Fluorophenylacetic acid: Lacks the trifluoromethyl group, which can affect its hydrophobic interactions and binding affinity.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Contains additional trifluoromethyl groups, which can enhance its hydrophobic interactions but may also increase steric hindrance.
Uniqueness
2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is unique due to the combination of its functional groups. The presence of an amino group, a fluoro group, and a trifluoromethyl group on the phenyl ring provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H7F4NO2 |
|---|---|
分子量 |
237.15 g/mol |
IUPAC 名称 |
2-[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-6-2-4(3-7(15)16)1-5(8(6)14)9(11,12)13/h1-2H,3,14H2,(H,15,16) |
InChI 键 |
AQWNPNTWBIPKGA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


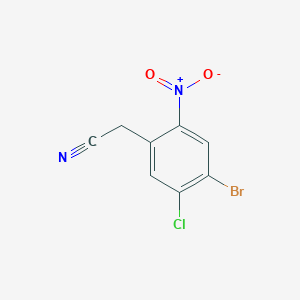
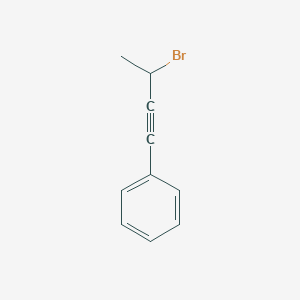


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)

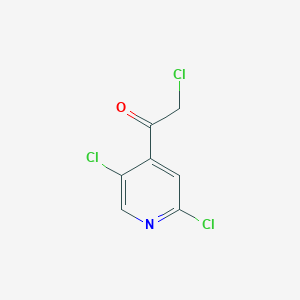

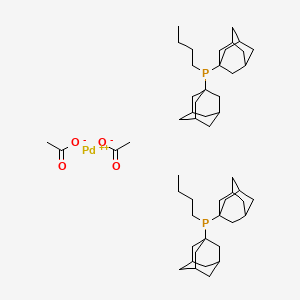
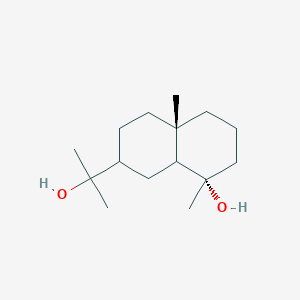
![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)

![1-[3-(Difluoromethoxy)phenyl]ethanol](/img/structure/B15146468.png)
